molecular formula C7H8O2S B8269772 3-Hydroxy-4-methoxythiophenol CAS No. 69845-06-3

3-Hydroxy-4-methoxythiophenol

Cat. No.: B8269772
CAS No.: 69845-06-3
M. Wt: 156.20 g/mol
InChI Key: RGXXICXLFIIMIM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxythiophenol is an organic compound with the molecular formula C7H8O2S It is a derivative of thiophenol, characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxythiophenol typically involves the introduction of the hydroxyl and methoxy groups onto the thiophenol ring. One common method is the methylation of 3-hydroxythiophenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form the corresponding thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Hydroxy-4-methoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxythiophenol involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxythiophenol: Similar structure but lacks the hydroxyl group.

    3-Methoxythiophenol: Similar structure but lacks the hydroxyl group.

    4-Methoxyphenol: Similar structure but lacks the thiol group.

Uniqueness

3-Hydroxy-4-methoxythiophenol is unique due to the presence of both hydroxyl and methoxy groups on the thiophenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

69845-06-3

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

2-methoxy-5-sulfanylphenol

InChI

InChI=1S/C7H8O2S/c1-9-7-3-2-5(10)4-6(7)8/h2-4,8,10H,1H3

InChI Key

RGXXICXLFIIMIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S)O

Origin of Product

United States

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